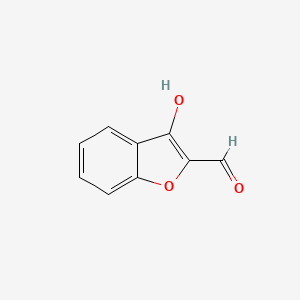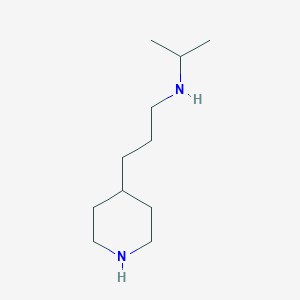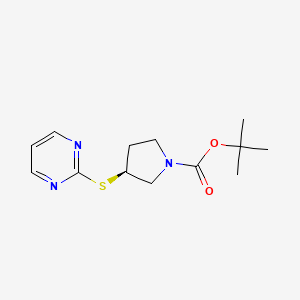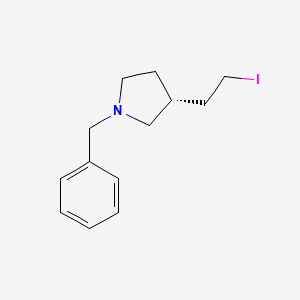
(R)-1-benzyl-3-(2-iodoethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-benzyl-3-(2-iodoethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the benzyl and iodoethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of Iodoethyl Group: The iodoethyl group is introduced through the reaction of the pyrrolidine derivative with iodoethane under basic conditions.
Industrial Production Methods
Industrial production of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
®-1-benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Substitution: The iodoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with amines may produce corresponding amine derivatives.
科学研究应用
®-1-benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
®-1-benzyl-3-(2-bromoethyl)pyrrolidine: Similar structure but with a bromoethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-fluoroethyl)pyrrolidine: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The presence of the iodoethyl group in ®-1-benzyl-3-(2-iodoethyl)pyrrolidine makes it unique due to the iodine atom’s larger size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions and applications.
属性
分子式 |
C13H18IN |
|---|---|
分子量 |
315.19 g/mol |
IUPAC 名称 |
(3R)-1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI 键 |
RDNGYZZPFHTMLG-ZDUSSCGKSA-N |
手性 SMILES |
C1CN(C[C@H]1CCI)CC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1CCI)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
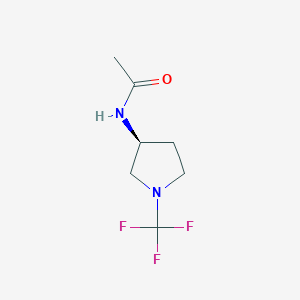
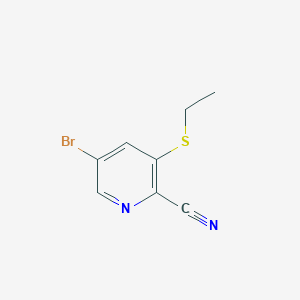
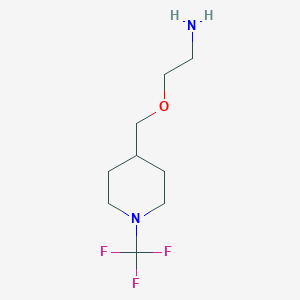

![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
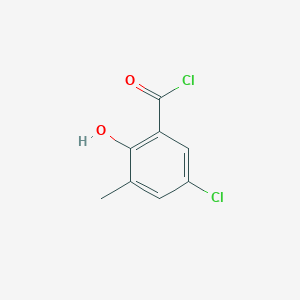
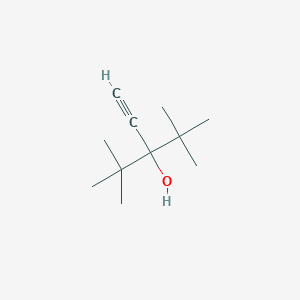
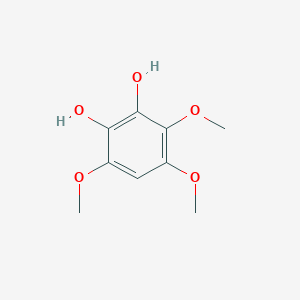
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
